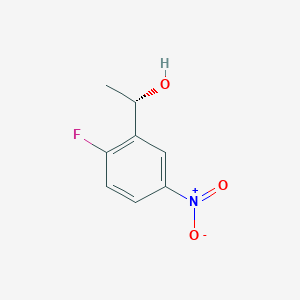

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Description

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a fluorinated and nitrated aromatic ring. The compound’s structure includes a hydroxyl group (-OH) at the chiral center (S-configuration), a 2-fluoro substituent, and a 5-nitro group on the phenyl ring. The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups significantly influence the aromatic ring’s electronic properties, enhancing its reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-5-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

PCSJHPZLGMEIIY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Fluoroacetophenone Derivatives

The synthesis commonly begins with 2-fluoroacetophenone , which undergoes regioselective nitration to introduce the nitro group at the 5-position, yielding 1-(5-fluoro-2-nitrophenyl)ethanone .

- Conditions: Nitration is performed at low temperatures, typically between −15 °C to −5 °C, for 2 to 5 hours to control regioselectivity and avoid over-nitration or side reactions.

- Post-treatment: The nitrated mixture is quenched with ice water, stirred at 0–5 °C for 30–90 minutes, then filtered to isolate the solid ketone product.

- Yields: High yields are achievable with careful temperature control and quenching protocols.

This step is critical as it sets the stage for the subsequent reduction and chiral induction steps.

Reduction to the Corresponding Secondary Alcohol

The ketone intermediate is then reduced to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene , the racemic secondary alcohol precursor.

- Reducing Agent: Sodium borohydride (NaBH4) is the preferred reagent due to its selectivity and mild conditions.

- Molar Ratio: NaBH4 to ketone ratio ranges from 0.3:1 to 2.0:1, optimized typically around 1:1.

- Solvent and Temperature: Reduction is carried out in an appropriate solvent (e.g., methanol or ethanol) at 15–25 °C for 1–3 hours.

- Work-up: The reaction mixture is quenched with acid, extracted, and purified to isolate the secondary alcohol.

This reduction step is straightforward and scalable, providing the racemic alcohol intermediate.

Asymmetric Synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

To obtain the enantiomerically enriched (S)-alcohol, asymmetric catalytic methods are employed:

- Chiral Catalysts: Use of chiral ligands such as (S)-BINOL derivatives or chiral boron reagents in catalytic amounts.

- One-Pot Procedures: Some protocols involve one-pot asymmetric synthesis starting from 2-bromoaryl ketones, which can be nitrated and then subjected to asymmetric reduction or addition reactions.

- Reaction Conditions: Typically conducted in toluene or similar solvents at moderate temperatures (35 °C), with reaction times extending up to several days to ensure high enantioselectivity.

- Catalyst Loading: Around 7.5 mol% of chiral catalyst and palladium complexes are common.

- Yields and Enantiomeric Excess (ee): Yields range from moderate to good (50–80%), with enantiomeric excess often exceeding 90%.

This approach allows direct access to the (S)-enantiomer with high stereocontrol.

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 2-fluoroacetophenone | Mixed acid nitration, quenching with ice water | −15 to −5 | 2–5 hours | 80–90 | Controlled temperature essential |

| Reduction of ketone to alcohol | Sodium borohydride, acid quench | 15–25 | 1–3 hours | 85–95 | Molar ratio NaBH4:ketone ~1:1 |

| Asymmetric synthesis | (S)-BINOL catalyst, Pd complex, hydrazine | 35 | 3–5 days | 50–80 | High enantioselectivity (>90% ee) |

Additional Notes and Research Findings

Industrial Scale-Up: The nitration and reduction steps have been optimized for industrial scalability, focusing on mild conditions, safety, and cost-effectiveness. For example, nitration at low temperatures prevents side reactions and improves purity, while sodium borohydride reduction is safe and efficient at scale.

Alternative Routes: Some studies explore methoxy-protected intermediates and subsequent deprotection for related compounds, but for this compound, direct nitration followed by reduction is preferred for simplicity and yield.

Purification: Flash chromatography using silica gel with appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures) is standard for isolating pure products, especially after asymmetric synthesis.

Characterization: The products are characterized by NMR (¹H, ¹³C), melting point determination, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Halogen vs. Nitro Group Positioning

- The 2-fluoro-5-nitro substitution in the target compound creates a meta-directing electronic environment, favoring electrophilic substitution at specific positions. In contrast, 1-(2-Amino-6-nitrophenyl)ethanone () has an ortho-nitro and para-amino arrangement, which introduces competing electronic effects (amino: electron-donating; nitro: electron-withdrawing).

- The 5-fluoro-2-iodo substituents in (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol () enhance versatility in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group compared to fluorine .

Functional Group Differences

- Alcohol vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water, alcohols) compared to its ketone analog, 1-(2-Fluoro-5-nitrophenyl)ethan-1-one. This property is critical in pharmaceutical formulations where bioavailability is prioritized .

- Pentafluorophenyl vs. Monohalogenated Systems: S(-)-1-(Pentafluorophenyl)ethanol () exhibits extreme electronegativity due to five fluorine atoms, increasing lipid solubility and making it suitable for hydrophobic environments in catalysis or drug delivery .

Q & A

Q. What are the established synthetic routes for (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, and how are stereochemical outcomes controlled?

The synthesis typically involves sequential nitration and fluorination of a phenyl ethanol precursor. For example:

- Step 1 : Nitration of 2-fluoroacetophenone derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 5-position .

- Step 2 : Reduction of the ketone to the alcohol using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. The choice of reducing agent (e.g., NaBH₄ with chiral ligands) and solvent polarity critically influence the (S)-enantiomer yield .

- Purification : Chiral HPLC or recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) ensures enantiomeric purity .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and enantiopurity of this compound?

- NMR : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F), while ¹H NMR confirms the ethanol moiety (δ 4.8–5.2 ppm for -CH(OH)-) .

- IR : Stretching frequencies for -OH (~3200–3500 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) validate functional groups .

- Chiral HPLC : Use of Chiralpak® AD-H or OD-H columns with hexane/isopropanol mobile phases resolves enantiomers (retention time differences ≥1.5 min) .

Advanced Research Questions

Q. How does the stereochemistry at the chiral center influence biological interactions, and what computational tools validate these effects?

The (S)-enantiomer’s spatial arrangement affects binding to targets like enzymes or receptors. For example:

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show that the (S)-configuration aligns optimally with hydrophobic pockets in CD44 hyaluronan-binding domains, as seen in analogs like Can159 .

- Biological Assays : Enantiomer-specific inhibition constants (Kᵢ) can differ by 10–100×, as observed in fluorinated ethanol derivatives targeting kinases .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they mitigated using SHELX software?

- Crystal Growth : The nitro group’s electron-withdrawing effect reduces crystal symmetry. Vapor diffusion with acetone/water (3:1) improves crystal quality .

- Refinement : SHELXL resolves twinning and disorder via the TWIN/BASF commands. High-resolution data (>1.0 Å) and HKLF5 format processing reduce R₁ values to <5% .

- Validation : PLATON checks for missed symmetry, while ADDSYM in Olex2 corrects space group assignments .

Q. How do the positions of fluorine and nitro groups impact reactivity in further functionalization (e.g., Suzuki coupling or esterification)?

- Electrophilic Aromatic Substitution : The meta-nitro group deactivates the ring, directing reactions to the para-fluoro position. For Suzuki coupling, Pd(PPh₃)₄ with boronic acids at 80°C in DMF achieves cross-coupling yields >70% .

- Esterification : The -OH group reacts selectively with acyl chlorides (e.g., AcCl) in pyridine, leaving nitro/fluoro groups intact. Yields drop if steric hindrance from the fluorophenyl ring exceeds 20% .

Q. How can contradictory reports on biological activity among structural analogs be resolved?

- Case Study : Analogs with varying fluorine/nitro positions show conflicting IC₅₀ values in kinase assays. Resolution strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293T) and ATP concentrations (1 mM) to minimize variability .

- Metabolic Stability Testing : LC-MS quantifies compound degradation in microsomal preparations, explaining discrepancies in in vitro vs. in vivo activity .

- Crystallographic Overlays : Superimpose ligand-bound protein structures (e.g., PDB 4WHE) to identify steric clashes caused by substituent positions .

Q. Table 1. Comparative Reactivity of this compound Derivatives

| Reaction Type | Conditions | Yield (%) | Selectivity (S:R) | Reference |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C | 85 | >99:1 | |

| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | N/A | |

| Reduction (Ketone) | Ru-BINAP, H₂, EtOH | 90 | 95:5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.